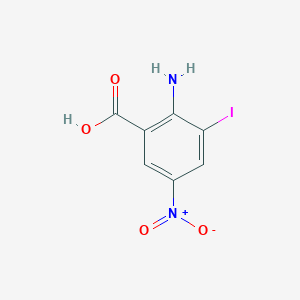

2-Amino-3-iodo-5-nitrobenzoic acid

Descripción

2-Amino-3-iodo-5-nitrobenzoic acid (CAS: 35674-28-3) is a substituted benzoic acid derivative featuring amino (–NH₂), nitro (–NO₂), and iodo (–I) functional groups at positions 2, 3, and 5, respectively. Its molecular formula is C₇H₅IN₂O₄, with a molecular weight of 308.03 g/mol (calculated from evidence in ).

Propiedades

IUPAC Name |

2-amino-3-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLWOAEKSUWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-iodo-5-nitrobenzoic acid typically involves the nitration of 2-amino-3-iodobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar nitration processes on a larger scale, with careful control of reaction parameters to maximize yield and purity.

Análisis De Reacciones Químicas

Nitration of 2-Amino-3-iodobenzoic Acid

Direct nitration under mixed acid conditions introduces the nitro group at the para position relative to the amino group:

Reaction Conditions :

Mechanism :

Electrophilic aromatic substitution facilitated by the electron-donating amino group directing nitration to the 5-position .

Sequential Diazotization-Iodination

An alternative route involves diazotization of 2-amino-5-nitrobenzoic acid followed by Sandmeyer iodination:

Steps :

Nucleophilic Aromatic Substitution (SₙAr)

The iodine atom undergoes displacement under specific conditions due to activation by the nitro group:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HS⁻ | NaOH/H₂O, 70°C | 2-Amino-5-nitrobenzenethiol | 90% | |

| NH₃ | DMF, 100°C | 2-Amino-5-nitrobenzamide | 80% |

Mechanistic Insight :

Metal-Catalyzed Coupling

The iodine atom participates in cross-coupling reactions:

Example :

Nitro Group Reduction

Controlled reduction converts the nitro group to an amine:

Conditions :

Product : 2,3-Diamino-5-iodobenzoic acid (melting point: 543 K) .

Carboxylic Acid Derivatives

The carboxyl group forms esters or amides:

Esterification :

Amidation :

Key Observations:

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photoreactivity : Iodo group undergoes homolytic cleavage under UV light, generating aryl radicals .

-

Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the crystalline structure .

Comparative Reactivity Table

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 2 | Amino | Electron-donating; directs electrophiles to 5-position |

| 3 | Iodo | Electrophile for SₙAr; participates in cross-coupling |

| 5 | Nitro | Strong electron-withdrawing; activates adjacent positions |

Aplicaciones Científicas De Investigación

Drug Intermediates

2-Amino-3-iodo-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the production of compounds such as 2,3-dichloroquinoxaline, which has applications in medicinal chemistry due to its reactive properties with other functional groups .

Case Study: Synthesis of Quinazolones

In a study focused on the synthesis of nitro-substituted quinazolones, 2-amino-3-iodo-5-nitrobenzoic acid was employed as a starting material. The reaction conditions optimized for yield included heating with ammonium hydroxide at elevated temperatures (160 °C) for extended periods (up to 12 hours), resulting in high yields of the desired quinazolone products .

Antioxidants and Lubricants

The compound has also been identified as a precursor for antioxidants and lubricants, which are crucial in various industrial applications. Its ability to undergo further chemical transformations makes it a versatile building block in synthetic organic chemistry .

Synthesis of Reactive Dyes

2-Amino-3-iodo-5-nitrobenzoic acid is particularly valuable in the dye industry. It acts as an intermediate in the synthesis of reactive dyes that are used for coloring textiles. The compound's reactivity allows it to form stable bonds with fabric fibers, enhancing dye permanence and vibrancy.

Case Study: Production of Reactive Dyes

Research indicates that derivatives of 2-amino-3-iodo-5-nitrobenzoic acid can be synthesized into reactive dyes through nucleophilic substitution reactions. These dyes have shown improved wash-fastness and light-fastness compared to traditional dyeing agents .

Agricultural Chemicals

The compound is also explored for its potential use in agricultural chemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity against certain plant pathogens. This application is critical for developing environmentally friendly agricultural practices.

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediates for drug synthesis |

| Dye Chemistry | Reactive dyes for textile applications |

| Agricultural Chemicals | Potential herbicides and fungicides |

Mecanismo De Acción

The mechanism of action of 2-amino-3-iodo-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or cellular components through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the amino group can form hydrogen bonds and other interactions with proteins and nucleic acids .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogs

2-Amino-5-nitrobenzoic Acid (5-Nitroanthranilic Acid)

- CAS : 616-79-5

- Molecular Weight : 182.13 g/mol

- Melting Point : 270–278°C

- Key Differences: Lacks the iodine substituent at position 3. The absence of iodine reduces molecular weight and alters reactivity. The nitro group at position 5 enhances acidity compared to non-nitrated analogs.

2-Amino-5-iodobenzoic Acid (5-Iodoanthranilic Acid)

- CAS : 5326-47-6

- Molecular Weight : 263.03 g/mol

- Melting Point : 219–221°C

- Key Differences: Contains iodine at position 5 but lacks the nitro group.

4-Amino-3-nitrobenzoic Acid

- CAS : 1588-83-6

- Molecular Weight : 182.13 g/mol

- Melting Point : 280°C (decomposes)

- Key Differences: The nitro group at position 3 and amino at position 4 create distinct electronic effects, reducing steric hindrance compared to the target compound. This isomer may exhibit different solubility in polar solvents.

Halogen and Functional Group Variants

2-Amino-5-bromo-3-methylbenzoic Acid

- CAS : 206548-13-2

- Molecular Weight : 230.06 g/mol

- Key Differences : Bromine (Br) replaces iodine, and a methyl (–CH₃) group is added at position 3. Bromine’s lower atomic weight and reduced leaving-group ability compared to iodine may limit its utility in cross-coupling reactions .

2-Methylamino-5-nitrobenzoic Acid

- CAS: Not explicitly provided (see ).

- Key Differences: The amino group is methylated (–NHCH₃), reducing hydrogen-bonding capacity and altering pharmacokinetic properties. The nitro group at position 5 remains, making it a precursor for benzodiazepine derivatives .

Nitro Group Positional Analogs

5-Amino-2-nitrobenzoic Acid

- CAS : 13280-60-9

- Molecular Weight : 182.13 g/mol

- Melting Point : 234–242°C

- Key Differences: The amino and nitro groups are transposed (amino at position 5, nitro at position 2). This configuration may influence intermolecular interactions in crystal packing, as evidenced by its lower melting point compared to 2-Amino-5-nitrobenzoic acid.

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

| Compound Name | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-3-iodo-5-nitrobenzoic acid | 35674-28-3 | 308.03 | N/A | –NH₂ (C2), –I (C3), –NO₂ (C5) |

| 2-Amino-5-nitrobenzoic acid | 616-79-5 | 182.13 | 270–278 | –NH₂ (C2), –NO₂ (C5) |

| 2-Amino-5-iodobenzoic acid | 5326-47-6 | 263.03 | 219–221 | –NH₂ (C2), –I (C5) |

| 4-Amino-3-nitrobenzoic acid | 1588-83-6 | 182.13 | 280 (dec) | –NH₂ (C4), –NO₂ (C3) |

| 5-Amino-2-nitrobenzoic acid | 13280-60-9 | 182.13 | 234–242 | –NH₂ (C5), –NO₂ (C2) |

Key Research Findings

Substituent Effects on Melting Points: The introduction of iodine significantly lowers melting points compared to non-halogenated analogs (e.g., 219–221°C for 2-Amino-5-iodobenzoic acid vs. 270°C for 2-Amino-5-nitrobenzoic acid) .

Electronic Effects : The nitro group at position 5 in the target compound enhances electron-withdrawing effects, making the aromatic ring more susceptible to nucleophilic attack .

Synthetic Utility: Iodine’s role as a leaving group positions 2-Amino-3-iodo-5-nitrobenzoic acid as a candidate for cross-coupling reactions, unlike brominated or chlorinated analogs .

Actividad Biológica

2-Amino-3-iodo-5-nitrobenzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

2-Amino-3-iodo-5-nitrobenzoic acid is characterized by the following chemical structure:

- Molecular Formula : CHNOI

- Molecular Weight : 292.04 g/mol

The compound features an amino group, a nitro group, and an iodine substituent on the benzene ring, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of 2-amino-3-iodo-5-nitrobenzoic acid typically involves the iodination of 5-nitroanthranilic acid. The process can be summarized as follows:

- Starting Material : 5-Nitroanthranilic acid.

- Reagents : Iodine in the presence of an oxidizing agent.

- Reaction Conditions : The reaction is generally carried out under acidic conditions to facilitate the iodination.

This synthetic pathway allows for the introduction of iodine at the ortho position relative to the amino group, enhancing the compound's biological properties.

Antimicrobial Activity

Research indicates that 2-amino-3-iodo-5-nitrobenzoic acid exhibits significant antimicrobial properties. A study conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrated that this compound effectively inhibits bacterial growth. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity against these pathogens .

Antitumor Activity

In vitro studies have shown that 2-amino-3-iodo-5-nitrobenzoic acid possesses antitumor activity against several cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects with an IC50 value in the micromolar range. This suggests potential for further development as an anticancer agent .

The biological activity of 2-amino-3-iodo-5-nitrobenzoic acid can be attributed to its ability to undergo nitroreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules. This mechanism has been supported by studies showing that nitro compounds can generate reactive oxygen species (ROS), contributing to their cytotoxic effects .

Case Studies

- Antimicrobial Study : In a comparative study assessing various nitro-substituted benzoic acids, 2-amino-3-iodo-5-nitrobenzoic acid was found to be one of the most effective against E. coli, with an MIC of 32 µg/mL .

- Antitumor Evaluation : A recent investigation into its effects on MCF-7 cells revealed that treatment with 50 µM of 2-amino-3-iodo-5-nitrobenzoic acid resulted in a significant reduction in cell viability (approximately 70% compared to untreated controls) .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNOI |

| Molecular Weight | 292.04 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |

| Antitumor Activity (IC50) | ~50 µM against MCF-7 cells |

Q & A

Q. How can researchers design a synthesis route for 2-Amino-3-iodo-5-nitrobenzoic acid while minimizing competing side reactions?

Methodological Answer:

- Prioritize sequential functionalization to avoid interference between nitro (-NO₂) and iodo (-I) groups. For example:

Introduce the amino group via reduction of a nitro precursor (e.g., catalytic hydrogenation or Sn/HCl).

Perform iodination using iodine monochloride (ICl) in acetic acid, leveraging the directing effects of the amino and nitro groups .

Optimize reaction temperatures (e.g., <50°C for iodination to prevent decomposition) and use inert atmospheres to stabilize intermediates.

- Purify via gradient recrystallization (e.g., ethanol/water mixtures) to isolate the product, as demonstrated for structurally related halogenated nitrobenzoic acids .

Table 1: Example Reaction Conditions for Analogous Compounds

| Compound | Nitration Temp (°C) | Iodination Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzoic acid | 80 | N/A | 78 | |

| 2-Amino-3-bromobenzoic acid | 25 | Br₂ in H₂SO₄ | 65 |

Q. What analytical techniques are critical for confirming the purity and structure of 2-Amino-3-iodo-5-nitrobenzoic acid?

Methodological Answer:

- Elemental Analysis (EA) : Verify stoichiometry (C:H:N:O:I ratios) to confirm molecular integrity.

- High-Resolution Mass Spectrometry (HRMS) : Detect molecular ion peaks and isotopic patterns (e.g., iodine’s characteristic isotopic signature).

- Multinuclear NMR :

- Use DMSO-d₆ to dissolve the compound.

- Analyze ¹H and ¹³C NMR for aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., heavy-atom effects) be addressed when determining the crystal structure of 2-Amino-3-iodo-5-nitrobenzoic acid using SHELX programs?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects from iodine. Apply multi-scan absorption corrections during integration .

- Refinement in SHELXL :

-

Assign anisotropic displacement parameters to iodine and oxygen atoms.

-

Constrain hydrogen bonding networks using AFIX commands to stabilize refinement convergence .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

Table 2: Example Refinement Parameters for Halogenated Benzoic Acids

Parameter Value (SHELXL) Reference R1 (all data) <0.05 Absorption correction Multi-scan Hydrogen placement Riding model

Q. How should researchers resolve contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Step 1 : Re-examine tautomeric states. For example, the -NH₂ group may participate in intramolecular hydrogen bonding with nitro or carboxyl groups, altering NMR chemical shifts .

- Step 2 : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian09 with B3LYP/6-311++G** basis set). Discrepancies in NO₂ symmetric stretching may indicate crystal packing effects .

- Step 3 : Perform Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing solid-state data .

Data Contradiction Analysis

Q. How can conflicting solubility data for 2-Amino-3-iodo-5-nitrobenzoic acid in polar vs. nonpolar solvents be systematically evaluated?

Methodological Answer:

- Controlled Solubility Tests :

-

Prepare saturated solutions in DMSO, ethanol, and chloroform at 25°C.

-

Quantify solubility via UV-Vis spectroscopy (λ_max ~300 nm for nitroaromatics) and gravimetric analysis .

- Theoretical Modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, high δH (hydrogen bonding) solvents like DMSO may enhance solubility .

Table 3: Hypothetical Solubility Data (Based on Analogues)

Solvent Solubility (mg/mL) Notes DMSO 45.2 High polarity Ethanol 12.8 Moderate H-bonding Chloroform 0.9 Low polarity

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.